molecular formula C6H2Cl3NO2 B101362 2,3,4-Trichloronitrobenzene CAS No. 17700-09-3

2,3,4-Trichloronitrobenzene

Cat. No. B101362
CAS RN: 17700-09-3
M. Wt: 226.4 g/mol
InChI Key: BGKIECJVXXHLDP-UHFFFAOYSA-N
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Description

2,3,4-Trichloronitrobenzene is a chlorinated nitrobenzene derivative, which is an important intermediate in the synthesis of various organic compounds. It is closely related to other chlorinated nitrobenzenes and nitrobenzene derivatives that have been studied for their potential applications in material science, pharmaceuticals, and as precursors for more complex chemical syntheses.

Synthesis Analysis

The synthesis of chlorinated nitrobenzenes typically involves chlorination and nitration reactions. For instance, 1,2-Dichloro-4-nitrobenzene was synthesized by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as the chlorinating reagent, achieving a high yield of 91.8% under optimal conditions . Similarly, 3,5-dichloronitrobenzene was produced from 2,6-dichloro-4-nitroaniline through diazo-reaction and denitrogenation, with a yield above 60% . Although these methods do not directly describe the synthesis of 2,3,4-trichloronitrobenzene, they provide insight into the general approach that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of chlorinated nitrobenzene derivatives has been extensively studied. For example, the crystal and molecule structure of 1,3,5-trichloro-2,4-dinitrobenzene was redetermined, showing no major deviations from the previously reported structure other than the expected contraction of the crystal axes at lower temperatures . This suggests that 2,3,4-trichloronitrobenzene would also exhibit a well-defined crystal structure, which could be determined using similar X-ray crystallography techniques.

Chemical Reactions Analysis

Chlorinated nitrobenzenes undergo various chemical reactions, including nucleophilic aromatic substitutions. For instance, 3-trichloromethylnitrobenzene reacts with sodium methoxide to give 4-methoxy-3-nitrobenzaldehyde, a reaction that is a result of tele nucleophilic aromatic substitution . This indicates that 2,3,4-trichloronitrobenzene could also participate in similar reactions, potentially leading to a variety of substituted benzaldehydes or other aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitrobenzenes are influenced by their molecular structure. For example, the presence of chloro and nitro groups can significantly affect the density, melting point, and solubility of these compounds. The crystal and molecular structures of related compounds, such as 2,4,6-trinitrobenzene derivatives, have been determined, revealing insights into their physical properties . These findings can be extrapolated to predict the properties of 2,3,4-trichloronitrobenzene, which would likely exhibit high density and low solubility in polar solvents due to the presence of electron-withdrawing groups.

Scientific Research Applications

1. Chemical Intermediate in Manufacturing

2,3,4-Trichloronitrobenzene and its derivatives, like other polychloromononitrobenzenes, are primarily used as intermediates in the manufacture of dyes, phyto-sanitary products, and pharmaceutical agents. Their structural properties, such as the planes of the NO2 group and the benzene ring, are significant in these applications (Bhar et al., 1995).

2. Toxicity Studies

Research has been conducted to understand the nephrotoxic effects of various chloronitrobenzenes, including 2,3,4-Trichloronitrobenzene. These studies, using renal cortical slices, have found that chloronitrobenzenes can cause direct nephrotoxicity, with increasing nephrotoxic potential with more chloro groups (Hong et al., 2002).

3. Role in Nephrotoxicity and Free Radical Involvement

Further studies have investigated the nephrotoxic potential of trichloronitrobenzenes, including 2,3,4-Trichloronitrobenzene, in isolated renal cortical cells. These studies highlight the role of free radicals in cytotoxicity and the variable impact of biotransformation based on the position of the chloro groups (Rankin et al., 2017).

4. Thermochemical Properties

The thermochemical properties of trichloronitrobenzenes have been studied, providing insights into their combustion energies, molar enthalpies of formation, and sublimation. These properties are crucial for understanding their behavior in various industrial processes (Silva et al., 2009).

5. Synthesis and Applications

Research has also focused on the synthesis of related compounds, such as 2,4-Difluoroaniline and 1,3-Difluorobenzene, starting from trichlorobenzene derivatives. These studies are significant for the development of new methods in chemical synthesis and their potential applications in various industries (Mason & Milner, 1994).

6. Environmental Impact and Degradation

Research on the abiotic degradation of compounds like pentachloronitrobenzene in anoxic environments can provide insights into the environmental fate of similar compounds, including 2,3,4-Trichloronitrobenzene. These studies explore the kinetics and mechanisms of degradation in the presence of iron oxides, which are significant for environmental remediation strategies (Klupinski et al., 2004).

Safety And Hazards

2,3,4-Trichloronitrobenzene is classified as toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . It is also harmful to the environment .

properties

IUPAC Name

1,2,3-trichloro-4-nitrobenzene
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InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
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InChI Key

BGKIECJVXXHLDP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl
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Molecular Formula

C6H2Cl3NO2
Record name 2,3,4-TRICHLORONITROBENZENE
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DSSTOX Substance ID

DTXSID0026202
Record name 2,3,4-Trichloronitrobenzene
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Molecular Weight

226.4 g/mol
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Physical Description

2,3,4-trichloronitrobenzene appears as needles or light yellow fluffy solid. (NTP, 1992), Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS]
Record name 2,3,4-TRICHLORONITROBENZENE
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Record name 1,2,3-Trichloro-4-nitrobenzene
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Vapor Pressure

0.000792 [mmHg]
Record name 1,2,3-Trichloro-4-nitrobenzene
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Product Name

2,3,4-Trichloronitrobenzene

CAS RN

17700-09-3, 29595-61-7
Record name 2,3,4-TRICHLORONITROBENZENE
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Record name 4-nitro-1,2,3-trichlorobenzene
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Melting Point

131 to 133 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

the reaction of 1,2,3-trichlorobenzene with a nitration reagent, in particular nitric acid, to give 2,3,4-trichloronitrobenzene (A),
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 12 liter resin pot equipped with an efficient mechanical stirrer and a thermometer was charged with 90% (sp. gr. 1.4826) nitric acid (3.6 liters). An iced-water bath was used to keep the temperature between 25° and 30° while 1,2,3-trichlorobenzene (1.89 kg, 10.4 mol) was added in portions over 30 minutes. The resulting mixture was stirred for 30 minutes and then poured into a 9.5 liter battery jar equipped with an efficient stirrer and containing about 5 kg of ice. The resulting solid was filtered off and washed well with water.
[Compound]
Name
resin
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
1.89 kg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
5 kg
Type
reactant
Reaction Step Three
Quantity
3.6 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 9.0 kg of 1,2,3-trichlorobenzene in 13.32 L of concentrated sulfuric acid is acid by drops to a solution of 4.13 L of 70% nitric acid and 4.13 L of concentrated sulfuric acid at 25-30° C. The slurry is stirred for 1.5-2 hours, then poured over 35 kg of ice and filtered. The filter cake is washed (15 L water) and then dissolved in 58 L of ethyl acetate. The organic phase is washed with water, aqueous sodium bicarbonate solution, and aqueous sodium chloride solution. The solution is dried over magnesium sulfate and concentrated to give the title product.
Quantity
9 kg
Type
reactant
Reaction Step One
Quantity
13.32 L
Type
solvent
Reaction Step One
Quantity
4.13 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
35 kg
Type
reactant
Reaction Step Three
Quantity
4.13 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,4-Trichloronitrobenzene
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Reactant of Route 6
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Citations

For This Compound
108
Citations
J Dong, X Tian, XY Sun, WW Jiang, Q Luo, Q Yang - Procedia Engineering, 2011 - Elsevier
The nitration of 1,2,3-trichlorobenzene are studied in the binary system of sulfuric acid and nitric acid. The effect of molar ratio of raw materials,reaction temperature and reaction time on …
Number of citations: 1 www.sciencedirect.com
JH Yen, KH Lin, YS Wang - Ecotoxicology and Environmental Safety, 2002 - Elsevier
The acute lethal toxicity of environment pollutants including chlorophenol, haloalkane, quinone, and substituted nitrobenzene (ie, nitrophenol, nitrobenzene, nitrotoluene, and aniline) …
Number of citations: 93 www.sciencedirect.com
A Kumar, NR Krishna, BD Nageswara Rao - Molecular Physics, 1970 - Taylor & Francis
A frequency sweep proton-proton double-resonance study of spin relaxation is made in strongly coupled two spin systems (AB) formed by the protons in 2-bromothiazole (sample I) and …
Number of citations: 30 www.tandfonline.com
GO Rankin, C Tyree, D Pope, J Tate, C Racine… - International Journal of …, 2017 - mdpi.com
This study determined the comparative nephrotoxic potential of four trichloronitrobenzenes (TCNBs) (2,3,4-; 2,4,5-; 2,4,6-; and 3,4,5-TCNB) and explored the effects of antioxidants and …
Number of citations: 1 www.mdpi.com
V Suryanarayana, AP Kumar, GR Rao… - Spectrochimica Acta Part …, 1992 - Elsevier
The Raman and Fourier transform infrared spectra of 2,3-dichloro-, 2,4-dichloro-, 2,5-dichloro-, 3,4-dichloro-, 3,5-dichloro-, 2,3,4-trichloro-, 2,4,5-trichloro-, 2,4,6-trichloro-, 2,3,5,6-…
Number of citations: 33 www.sciencedirect.com
V Cecchetti, A Fravolini, R Fringuelli… - Journal of medicinal …, 1987 - ACS Publications
A series of pyridobenzothiazine acid derivatives was synthesized and their in vitro antibacterial activity was evaluated. The 1, 4-benzothiazine intermediates, which by Gould-Jacobs …
Number of citations: 117 pubs.acs.org
S Susarla, S Masunaga, Y Yonezawa - Chemosphere, 1996 - Elsevier
The transformations of chloronitrobenzenes (CNBs) in anaerobic estuarine sediment were examined. The sediment had been preexposed to various anthropogenic chemicals from the …
Number of citations: 48 www.sciencedirect.com
DR Roy, R Parthasarathi… - QSAR & …, 2006 - Wiley Online Library
Electrophilicity index is one of the important quantum chemical descriptors in describing toxicity or biological activities of the diverse classes of chemicals to bio‐systems in the context of …
Number of citations: 38 onlinelibrary.wiley.com
FZ El-chokrafi - RHAZES: Green and Applied Chemistry, 2018 - revues.imist.ma
With the development of industry and agriculture, an increasing number of nitrobenzenes (NB) are leaking into the environment. Most of these compounds are dangerous and have a …
Number of citations: 5 revues.imist.ma
SK Rajak - Indian Journal of Chemical Technology (IJCT), 2022 - op.niscpr.res.in
Quantitative Structure-Activity Relationship (QSAR) models are enormously significant to understand the correlation of chemical structure with the biological activity and toxicity of …
Number of citations: 1 op.niscpr.res.in

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